REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:22])[C:4]([CH:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1)=[O:5]>CCO.[Pd].[C]>[CH3:1][O:2][N:3]([CH3:22])[C:4]([CH:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
Pd carbon
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 60 h under 1 atmosphere of hydrogen (latex balloon)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped twice with MeOH (50 mL)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.1 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |